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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing STRIP1 and STRIP2, core

components of the Striatin-interacting Phosphatase and Kinase (STRIPAK) complex, in live-cell

imaging studies. Understanding the dynamic behavior of these scaffolding proteins is crucial for

elucidating their roles in various cellular processes, including signal transduction, cytoskeletal

organization, and cell migration.

Introduction to STRIP1/2 and the STRIPAK Complex
The STRIPAK complex is a highly conserved, multi-protein assembly that plays a pivotal role in

regulating cellular signaling pathways, most notably the Hippo and Mitogen-Activated Protein

Kinase (MAPK) pathways.[1][2][3] At the core of this complex are the striatin family proteins

(STRN3, STRN4), which act as scaffolds, bringing together protein phosphatase 2A (PP2A)

and various kinases.[4] STRIP1 (FAM40A) and STRIP2 (FAM40B) are essential components

that mediate the assembly and function of the STRIPAK complex.[2][4]

Live-cell imaging of fluorescently tagged STRIP1 and STRIP2 offers a powerful approach to

investigate their subcellular localization, dynamic interactions with other proteins, and

responses to cellular stimuli in real-time. This can provide invaluable insights into the regulation

of the STRIPAK complex and its downstream signaling events.
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Subcellular Localization: Visualize the distribution of STRIP1 and STRIP2 within living cells.

Studies have shown that STRIP1-GFP fusion proteins are enriched in the perinuclear region

and at cellular protrusions in mouse embryonic fibroblasts (MEFs), suggesting a role in

cytoskeletal dynamics and cell migration.

Protein Dynamics and Trafficking: Utilize techniques like Fluorescence Recovery After

Photobleaching (FRAP) to study the mobility and turnover of STRIP1/2 within different

cellular compartments. This can reveal how their dynamics are altered by various stimuli or

in disease states.

Protein-Protein Interactions: Employ Förster Resonance Energy Transfer (FRET) to monitor

the direct interaction between STRIP1/2 and other components of the STRIPAK complex or

with other signaling molecules in real-time and with high spatial resolution.

Signaling Pathway Analysis: Observe the translocation or recruitment of fluorescently tagged

STRIP1/2 in response to the activation or inhibition of specific signaling pathways, such as

the Hippo or MAPK pathways.

Data Presentation
Table 1: Subcellular Localization of Fluorescently
Tagged STRIP1

Cell Line Fluorescent Tag
STRIP1
Localization

Observations

MEFs GFP (N-terminal)
Perinuclear, Cellular

Protrusions

Enriched in areas of

dynamic cytoskeletal

rearrangement.

HeLa GFP (N-terminal)

Predominantly

Cytoplasmic,

Perinuclear

Diffuse cytoplasmic

localization with some

concentration around

the nucleus.

HEK293T mCherry (N-terminal) Cytoplasmic

Generally diffuse

throughout the

cytoplasm.
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Note: This table is a summary of qualitative observations from the literature. Quantitative

analysis of fluorescence intensity in different compartments is recommended for specific

experimental conditions.

Table 2: Representative Quantitative Data from Live-Cell
Imaging of STRIPAK Components

Technique Protein Parameter Value Cell Line

FRAP GFP-STRN3 Mobile Fraction 85% ± 5% HeLa

FRAP GFP-STRN3
Half-life of

Recovery (t½)
15 ± 3 seconds HeLa

FRET
STRN3-CFP /

STRIP1-YFP
FRET Efficiency 12% ± 2% HEK293T

Intensity Analysis GFP-STRIP1
Perinuclear/Cyto

plasmic Ratio
1.8 ± 0.3 MEFs

Disclaimer: The data in this table are representative examples based on typical values for

scaffolding proteins within large complexes and are intended for illustrative purposes. Actual

values should be determined experimentally.

Experimental Protocols
Protocol 1: Plasmid Construction for Fluorescently
Tagged STRIP1/2
This protocol describes the cloning of human STRIP1 or STRIP2 into a mammalian expression

vector with an N-terminal fluorescent tag (e.g., eGFP or mCherry).

Materials:

Human STRIP1 or STRIP2 cDNA

pEGFP-C1 or pmCherry-C1 vector

Restriction enzymes (e.g., EcoRI and BamHI)
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T4 DNA Ligase

Competent E. coli (e.g., DH5α)

LB agar plates with appropriate antibiotic

Plasmid purification kit

Procedure:

Amplify the full-length coding sequence of human STRIP1 or STRIP2 by PCR, adding

restriction sites for EcoRI and BamHI to the 5' and 3' ends, respectively.

Digest both the PCR product and the pEGFP-C1/pmCherry-C1 vector with EcoRI and

BamHI.

Purify the digested PCR product and vector.

Ligate the digested STRIP1/2 insert into the linearized pEGFP-C1/pmCherry-C1 vector using

T4 DNA Ligase.

Transform the ligation product into competent E. coli.

Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and

incubate overnight at 37°C.

Select colonies, grow overnight cultures, and purify the plasmid DNA.

Verify the correct insertion of the STRIP1/2 sequence by restriction digest and DNA

sequencing.

Protocol 2: Transient Transfection of HeLa Cells for
Live-Cell Imaging
This protocol provides a general procedure for transfecting HeLa cells with plasmids encoding

fluorescently tagged STRIP1 or STRIP2.

Materials:
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HeLa cells

DMEM with 10% FBS and 1% Penicillin-Streptomycin

Plasmid DNA (e.g., pEGFP-STRIP1)

Transfection reagent (e.g., Lipofectamine 3000)

Opti-MEM reduced-serum medium

Glass-bottom imaging dishes

Procedure:

One day before transfection, seed HeLa cells onto glass-bottom imaging dishes at a density

that will result in 70-80% confluency on the day of imaging.

On the day of transfection, dilute the plasmid DNA in Opti-MEM.

In a separate tube, dilute the transfection reagent in Opti-MEM.

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room

temperature for 15-20 minutes to allow for complex formation.

Add the DNA-transfection reagent complexes dropwise to the cells.

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.

Replace the medium with fresh, pre-warmed imaging medium before proceeding to

microscopy.

Protocol 3: Live-Cell Confocal Microscopy
This protocol outlines the basic steps for imaging live cells expressing fluorescently tagged

STRIP1/2.

Materials:

Transfected cells in glass-bottom imaging dishes
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Imaging medium (e.g., FluoroBrite DMEM)

Confocal microscope equipped with a live-cell incubation chamber (maintaining 37°C and

5% CO2)

Procedure:

Place the imaging dish on the microscope stage within the incubation chamber and allow the

temperature and CO2 levels to equilibrate.

Locate the transfected cells expressing the fluorescently tagged protein using the

appropriate laser line for excitation (e.g., 488 nm for eGFP, 561 nm for mCherry).

Set the imaging parameters to minimize phototoxicity, using the lowest possible laser power

and exposure time that provides a good signal-to-noise ratio.

For time-lapse imaging, define the imaging interval based on the dynamics of the process

being studied.

Acquire images using a high-resolution objective (e.g., 60x or 100x oil immersion).

Save the acquired images or time-lapse series for subsequent analysis.

Mandatory Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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